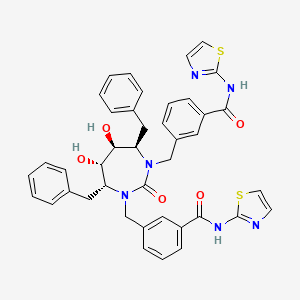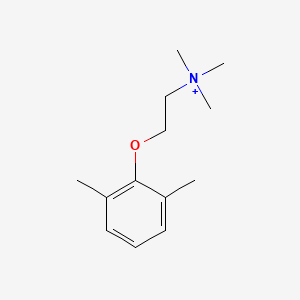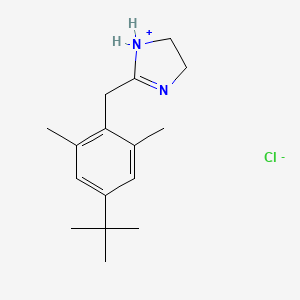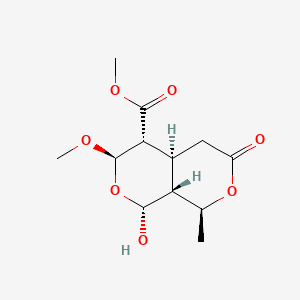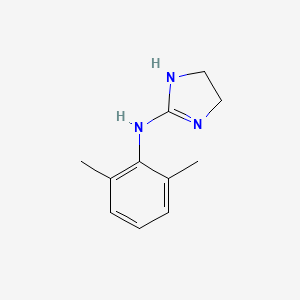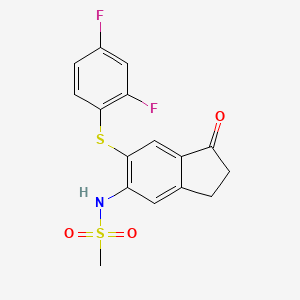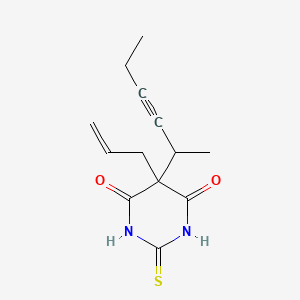
Zaltidine
説明
Synthesis Analysis
While specific synthesis methods for Zaltidine were not found, general methods for synthesizing azetidines, a class of compounds to which Zaltidine belongs, have been reported . These methods include copper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamides , and visible-light-mediated intermolecular [2+2] photocycloadditions .Molecular Structure Analysis
Zaltidine has a molecular formula of C8H10N6S and a molecular weight of 222.27 g/mol . Its IUPAC name is 2-[4-(2-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-yl]guanidine . The InChI and SMILES strings provide more detailed structural information .Physical And Chemical Properties Analysis
Zaltidine has a molecular weight of 222.27 g/mol, and its exact mass is 222.06876552 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 2 .科学的研究の応用
H2-Receptor Antagonism in Gastroenterology
Zaltidine has been identified as an effective H2-receptor antagonist, primarily used in the treatment of duodenal ulcers . It functions by reducing stomach acid secretion, which is beneficial for ulcer healing. However, its use has been limited due to hepatotoxicity concerns, highlighting the importance of careful monitoring during treatment .
Pharmacokinetics and Drug Metabolism
In pharmacokinetic studies, Zaltidine has shown to be highly metabolized in human hepatocytes. This metabolism is a critical aspect of drug development, affecting the drug’s efficacy and safety profile . Understanding Zaltidine’s metabolic pathways can help in designing safer and more effective drugs.
Metabolic Stability in Drug Design
Zaltidine’s structure has been studied for its potential to improve metabolic stability when incorporated into pharmaceutically relevant scaffolds . This property is crucial for the development of drugs with favorable pharmacokinetic properties, such as longer half-life and reduced frequency of dosing.
Chemical Synthesis of Azetidines
Zaltidine belongs to the azetidine class of compounds, which are valuable in organic synthesis due to their ring strain and stability . The synthesis and reactivity of azetidines like Zaltidine are significant for creating new chemical entities in medicinal chemistry.
Applications in Polymerization
Research has explored the use of azetidines in polymerization processes. The unique reactivity of compounds like Zaltidine can lead to the development of polymers with specific properties, such as antibacterial coatings and materials for gene transfection .
Chiral Templates in Asymmetric Synthesis
The chiral nature of Zaltidine makes it a potential template for asymmetric synthesis, which is a method to produce chiral compounds. These compounds are essential in creating drugs with specific enantiomeric forms, which can have different therapeutic effects .
作用機序
Target of Action
Zaltidine, also known as CP-57,361, is a guanidinothiazolylimidazole compound that acts as a highly specific H2-receptor antagonist . The primary target of Zaltidine is the H2 receptor, which plays a crucial role in gastric acid secretion .
Mode of Action
Zaltidine interacts with its target, the H2 receptor, by binding to it and inhibiting its function . This interaction results in a potent inhibition of gastric acid secretion . The inhibition of the H2 receptor disrupts the normal biochemical pathways that lead to the secretion of gastric acid .
Biochemical Pathways
The primary biochemical pathway affected by Zaltidine is the gastric acid secretion pathway . By inhibiting the H2 receptor, Zaltidine disrupts this pathway, leading to a decrease in gastric acid secretion . The downstream effects of this disruption include a reduction in the acidity of the stomach, which can help in the treatment of conditions such as duodenal ulcers .
Pharmacokinetics
The pharmacokinetics of Zaltidine involve its absorption, distribution, metabolism, and excretion (ADME). The bioavailability, or the proportion of the drug that enters circulation after administration, can be influenced by factors such as the drug’s formulation and the patient’s physiological condition .
Result of Action
The molecular and cellular effects of Zaltidine’s action primarily involve the inhibition of gastric acid secretion . This results in a decrease in the acidity of the stomach, providing relief from conditions such as duodenal ulcers . It’s important to note that the use of zaltidine has been associated with hepatic damage, with an incidence rate higher than that of commonly used h2-receptor antagonists .
Action Environment
The action, efficacy, and stability of Zaltidine can be influenced by various environmental factors. For instance, the bioavailability of orally administered drugs like Zaltidine can be influenced by factors such as the pH of the stomach and the presence of food .
将来の方向性
特性
IUPAC Name |
2-[4-(2-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-yl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6S/c1-4-11-2-5(12-4)6-3-15-8(13-6)14-7(9)10/h2-3H,1H3,(H,11,12)(H4,9,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMNAEMRNXUAQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)C2=CSC(=N2)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60868921 | |
| Record name | N''-[4-(2-Methyl-1H-imidazol-5-yl)-1,3-thiazol-2-yl]guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60868921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zaltidine | |
CAS RN |
85604-00-8 | |
| Record name | Zaltidine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085604008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ZALTIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54HY424479 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Zaltidine interact with its target, and what are the downstream effects of this interaction?
A1: Zaltidine acts as a competitive antagonist at the H2-receptor, primarily found in the gastric parietal cells [, ]. By blocking the binding of histamine to these receptors, Zaltidine inhibits the histamine-mediated activation of adenylate cyclase, an enzyme responsible for producing cyclic AMP [, ]. This inhibition ultimately reduces the secretion of gastric acid into the stomach [, ].
Q2: What is known about the pharmacokinetic properties of Zaltidine, such as its absorption, distribution, metabolism, and excretion (ADME)?
A2: While specific details about Zaltidine's metabolism and excretion pathways remain unclear, studies indicate that it is relatively slowly eliminated from the plasma, contributing to its prolonged duration of action []. Research in cattle models explored various administration routes (intravenous, intramuscular, subcutaneous, and oral) for Zaltidine and analyzed its plasma pharmacokinetics []. These findings provide insights into the compound's behavior within a living system, but further research is needed to fully understand its ADME profile in humans.
Q3: Were there any structure-activity relationship (SAR) studies conducted with Zaltidine, and if so, what insights did they provide?
A3: Although the provided research doesn't delve into specific SAR studies conducted with Zaltidine, it's worth noting that one study investigated the interaction of Zaltidine's guanidine derivative with equine hemoglobin []. This research highlights the importance of understanding the interaction of drug candidates with various proteins and biological systems, as these interactions can influence efficacy and safety profiles. Further SAR studies could have explored modifications to the Zaltidine structure to potentially reduce its hepatotoxic potential while retaining its desired H2-receptor antagonist activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



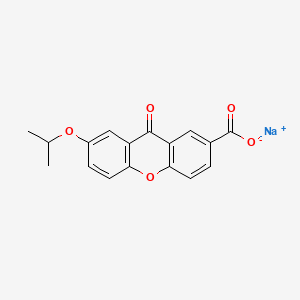




![[(1R,4aS,7Z,9R,11aR)-1-acetyloxy-4-[(2R)-1,2-diacetyloxy-4-methylpent-3-enyl]-7-methyl-11-methylidene-4a,5,6,9,10,11a-hexahydro-1H-cyclonona[c]pyran-9-yl] acetate](/img/structure/B1682292.png)

